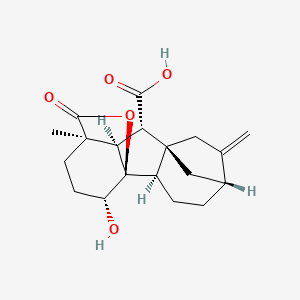
Gibberellin A61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A61 is a C19-gibberellin, initially identified in Triticum aestivum; it differs from gibberellin A1 in the absence of OH groups at C-2 and C-7 (gibbane numberings). It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.
Scientific Research Applications
Gibberellin-Induced DELLA Recognition
Gibberellins, including Gibberellin A61, play a crucial role in plant growth and development. They control these processes by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which promotes the degradation of DELLA proteins, crucial transcriptional regulators. The interaction between GID1 and DELLA proteins is significant for gene expression regulation and plant growth modulation (Murase et al., 2008).
GID1 as a Soluble Receptor for Gibberellin
Gibberellins function via both soluble and membrane-bound receptors. GIBBERELLIN INSENSITIVE DWARF1 (GID1) is identified as a soluble receptor with high affinity only for biologically active gibberellins. This discovery is pivotal for understanding how gibberellins, such as this compound, mediate signaling in plants (Ueguchi-Tanaka et al., 2005).
GA-Regulated Cellulose Synthesis
This compound is involved in promoting cellulose synthesis in plants. This process is regulated by the degradation of SLR1, a DELLA repressor of gibberellin signaling, which frees transcription factors crucial for cellulose synthesis, impacting the production of cellulose for industrial applications (Huang et al., 2015).
Visualizing Gibberellin Gradients in Plant Tissues
The distribution of gibberellins, including this compound, is visualized using an optogenetic biosensor in plant tissues. This technique reveals the correlation between gibberellin gradients and cell elongation in plants, offering insights into the spatiotemporal dynamics of gibberellin distribution (Rizza et al., 2017).
Gibberellin Signaling in Crop Improvement
Manipulating gibberellin status, including this compound, through genetic alteration or external application has been a strategy in improving crop yields and productivity. This approach is rooted in the roles of gibberellins in various plant developmental processes like seed germination and stem elongation (Gao & Chu, 2020).
Interaction of Gibberellins with MicroRNAs
Recent research indicates a complex interaction between gibberellins, including this compound, and microRNAs in plants. This interaction involves the regulation of gene expression in various plant developmental processes, highlighting a coordinated mechanism involving both gibberellins and miRNAs (Yu & Wang, 2020).
properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11R,14R)-14-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-12(20)5-6-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19+/m1/s1 |
InChI Key |
JKQCGVABHHQYKQ-YZVDRFENSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12CCC(C3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






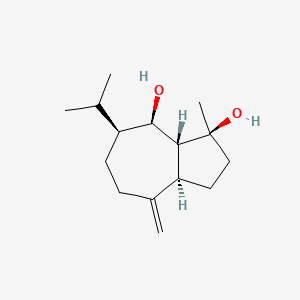


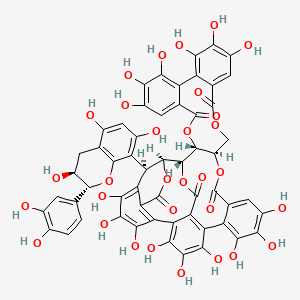
![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)
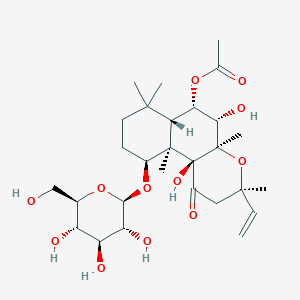
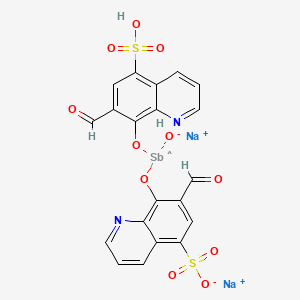
![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)
![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)

![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)